Ethyl 2-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl 2-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid at room temperature and has a sweet aroma. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals. It is also utilized in the fragrance industry due to its fruity scent .
Preparation Methods
Ethyl 2-hydroxycyclohexanecarboxylate can be synthesized through the esterification of cyclohexene and ethyl methacrylate in the presence of an acid catalyst. The reaction involves the following steps:
- Cyclohexene and ethyl methacrylate are mixed in a reaction vessel.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is heated under reflux conditions to facilitate the esterification process.
- The product is then purified through distillation to obtain this compound .
Chemical Reactions Analysis
Ethyl 2-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.
Scientific Research Applications
Ethyl 2-hydroxycyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 2-hydroxycyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 2-hydroxycyclopentanecarboxylate: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxybenzoate: This compound has a benzene ring instead of a cyclohexane ring.
This compound is unique due to its specific ring structure and functional groups, which contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
ethyl 2-hydroxycyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955988 | |
Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-52-6, 3444-72-2 | |
Record name | NSC193322 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3444-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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